N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to the compound’s potent cytotoxic activity .
Mode of Action
The compound interacts with its targets by binding to the cancer cells and disrupting their genetic pathways . This interaction results in the inhibition of cell proliferation and induces cell death . The compound’s structural similarity to purine allows it to effectively bind to biological targets .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and survival . By binding to the cancer cells, it disrupts the normal cell cycle, leading to cell death . The downstream effects include the inhibition of tumor growth and the reduction of cancer cell viability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of cell death . This leads to a decrease in tumor size and potentially the eradication of the cancer cells .
Biochemical Analysis
Biochemical Properties
N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets
Cellular Effects
Thiazolopyrimidines are known to exhibit a wide range of chemotherapeutic effects, including angiogenic , enzyme inhibitory effects , and anti-leshiminal activity . They have also been used as analgesics and anti-parkinsonian agents , as modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1) , as anticancer agents , as pesticides , as phosphate inhibitors , for treatment of circulatory system diseases . They are also known to have antimicrobial , anti-inflammatory , and anti-insecticidal properties in addition to acetyl cholinesterase inhibitory activity .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazolopyrimidines are known to exhibit a wide range of biological activities, suggesting that they may interact with a variety of molecular targets. For instance, thiazolopyrimidine-5,7-dione analogs have been described as having potential anti-inflammatory activities, because of TNF inhibition . 2-Oxo-3-arylthiazolo[4,5-d]pyrimidine analogs have been produced as antagonists of the corticotrophin-releasing hormone (CRH) R1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 2,6-dimethylaniline with thiazolopyrimidine derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) to facilitate the amidation process . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-4-3-5-10(2)12(9)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-5,8H,6-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEYJXAHHPVMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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